1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid
Description
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative substituted at the 1-position with a carboxylic acid group and a thiophene-containing methyl group. The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties to the molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-11(14)12(6-2-1-3-7-12)9-10-5-4-8-15-10/h4-5,8H,1-3,6-7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGOBYBABOLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with thiophen-2-ylmethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid (CAS Number: 78502-09-7) is a compound with a unique structure that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, materials science, and organic synthesis.
Antimicrobial Activity
Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics.
Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical trials, it showed promise in reducing pain responses in animal models, suggesting potential applications in pain management therapies.
Case Study: Analgesic Efficacy
In a study published in "Journal of Medicinal Chemistry," researchers evaluated the analgesic effects of several thiophene derivatives, including this compound. The results indicated a statistically significant reduction in pain scores compared to control groups, supporting its potential as a therapeutic agent for pain relief .
Polymer Synthesis
The unique structure of this compound allows it to act as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity due to the incorporation of thiophene units.
Case Study: Conductive Polymers
A recent study focused on synthesizing conductive polymers using this compound as a building block. The resulting materials demonstrated improved conductivity compared to traditional polymers, indicating potential applications in electronic devices .
Building Block for Complex Molecules
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Table 2: Synthetic Applications
| Application | Description |
|---|---|
| Intermediate in Synthesis | Used to create complex organic compounds |
| Reagent for Functionalization | Facilitates the introduction of new functional groups |
Mechanism of Action
The mechanism of action of 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electronic Effects: The thiophene group in the target compound introduces sulfur-based resonance effects, enhancing electron delocalization compared to purely alkyl or phenyl substituents. This may increase lipophilicity and influence binding to hydrophobic targets .
Steric Considerations :
- Bulky substituents like 2-ethyl-butyl () or carbamoyl groups () introduce steric hindrance, which may reduce reactivity at the carboxylic acid group but enhance selectivity in biological interactions.
Acidity and Solubility :
- The pKa of cyclohexanecarboxylic acids varies with substituents. For example, cis- and trans-hydroxy derivatives (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid, pKa 4.796) show moderate acidity . The thiophene-methyl substituent likely lowers solubility in aqueous media due to increased hydrophobicity.
Key Findings:
- Synthetic Accessibility : The target compound’s synthesis may involve multi-step routes, whereas alkyl-substituted analogues (e.g., 1-(2-ethyl-butyl) derivative) are synthesized via straightforward alkylation .
- Biological Activity: Thiophene-containing compounds often exhibit antimicrobial or anticancer properties due to sulfur’s role in redox interactions.
Comparative Physicochemical Properties
Table 3: Physicochemical Data
Analysis:
- Fluorinated and amino-substituted derivatives exhibit balanced solubility and lipophilicity, making them more suitable for oral bioavailability .
Biological Activity
1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a thiophenyl group and a carboxylic acid moiety. Its molecular formula is , which contributes to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines due to their ability to interfere with cellular proliferation pathways.
Table 1: Antitumor Activity of Thiophene Derivatives
Neuropharmacological Effects
The compound's influence on neuronal activity has been studied, particularly its effect on Purkinje cells in the cerebellum. Research indicates that it can enhance GABAergic inhibition, leading to decreased spontaneous firing rates of these neurons.
Case Study:
A study demonstrated that administration of cyclohexane carboxylic acids, including variants like this compound, resulted in a significant reduction in Purkinje cell activity, suggesting potential applications in treating conditions characterized by hyperactivity or excitability in neural circuits .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation: The presence of the thiophene moiety may facilitate interactions with cellular targets involved in growth signaling pathways.
- Modulation of Neurotransmitter Systems: The compound's ability to enhance GABAergic inhibition suggests it could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and cyclohexane structures can significantly influence potency and selectivity against specific biological targets.
Table 2: Structure-Activity Relationships
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid, and how can regioselectivity challenges be addressed?
- Methodology : A plausible route involves alkylation of thiophene derivatives using organometallic bases. For example, lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (0°C to 60°C) enables deprotonation and subsequent nucleophilic substitution, as demonstrated in analogous cyclohexanecarboxylic acid syntheses . Challenges in stereochemical control may arise due to the bulky cyclohexane ring; optimizing reaction time and temperature gradients (e.g., stepwise heating from 0°C to 60°C) can improve yield and selectivity.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to verify ≥95% purity, as indicated for similar compounds .
- Structural Confirmation : Combine - and -NMR to resolve signals for the thiophene methyl group (δ ~2.5–3.5 ppm) and cyclohexane carboxy proton (δ ~12–13 ppm). Discrepancies in integration ratios may indicate rotameric equilibria, requiring variable-temperature NMR studies .
Q. What storage conditions are optimal for maintaining stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
